molecular formula C10H17NOS B13183821 3-Amino-1-(2,5-dimethylthiophen-3-yl)-2-methylpropan-1-ol

3-Amino-1-(2,5-dimethylthiophen-3-yl)-2-methylpropan-1-ol

Katalognummer: B13183821
Molekulargewicht: 199.32 g/mol
InChI-Schlüssel: JJTQCGMHNNLRSI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Amino-1-(2,5-dimethylthiophen-3-yl)-2-methylpropan-1-ol is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1-position.

Vorbereitungsmethoden

The synthesis of 3-Amino-1-(2,5-dimethylthiophen-3-yl)-2-methylpropan-1-ol typically involves the reaction of 2,5-dimethylthiophene with appropriate reagents to introduce the amino and hydroxyl groups at the desired positions. The specific synthetic routes and reaction conditions can vary, but common methods include:

Analyse Chemischer Reaktionen

3-Amino-1-(2,5-dimethylthiophen-3-yl)-2-methylpropan-1-ol can undergo various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

3-Amino-1-(2,5-dimethylthiophen-3-yl)-2-methylpropan-1-ol has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 3-Amino-1-(2,5-dimethylthiophen-3-yl)-2-methylpropan-1-ol involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of receptor activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

3-Amino-1-(2,5-dimethylthiophen-3-yl)-2-methylpropan-1-ol can be compared with other similar compounds, such as:

Eigenschaften

Molekularformel

C10H17NOS

Molekulargewicht

199.32 g/mol

IUPAC-Name

3-amino-1-(2,5-dimethylthiophen-3-yl)-2-methylpropan-1-ol

InChI

InChI=1S/C10H17NOS/c1-6(5-11)10(12)9-4-7(2)13-8(9)3/h4,6,10,12H,5,11H2,1-3H3

InChI-Schlüssel

JJTQCGMHNNLRSI-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(S1)C)C(C(C)CN)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.